2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC13392426
Molecular Formula: C12H12ClN3OS
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12ClN3OS |
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Molecular Weight | 281.76 g/mol |
IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C12H12ClN3OS/c1-7-2-3-8(4-10(7)13)15-11(17)5-9-6-18-12(14)16-9/h2-4,6H,5H2,1H3,(H2,14,16)(H,15,17) |
Standard InChI Key | RPIKURMIIZITKG-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a central acetamide bridge connecting a 3-chloro-4-methylphenyl group to a 2-aminothiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is substituted at position 2 with an amino group (-NH2) and at position 4 with the acetamide side chain. The phenyl ring’s chloro and methyl substituents at positions 3 and 4, respectively, introduce steric and electronic effects that influence molecular interactions .
Table 1: Comparative Structural Features of Related Compounds
The amino group on the thiazole enhances hydrogen-bonding capacity, while the chloro and methyl groups on the phenyl ring modulate lipophilicity, potentially affecting membrane permeability .
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The compound can be conceptualized as the coupling product of two fragments:
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3-chloro-4-methylaniline: Provides the phenylacetamide backbone.
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2-aminothiazole-4-acetic acid: Introduces the heterocyclic thiazole moiety.
A plausible synthesis involves:
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Acetylation of 3-chloro-4-methylaniline with chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)chloroacetamide.
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Nucleophilic substitution with 2-aminothiazole-4-thiolate under basic conditions to install the thiazole ring .
Optimization Strategies
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes, as demonstrated for analogous thiazole derivatives .
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Solvent selection: Polar aprotic solvents like DMF improve yields by stabilizing intermediates .
Physicochemical Properties and Characterization
Calculated Properties
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LogP: Estimated at 2.8–3.1 using group contribution methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Water solubility: <1 mg/mL at 25°C, typical for thiazole derivatives with aromatic substituents .
Spectroscopic Data
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IR spectroscopy: Expected peaks include:
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¹H NMR: Predicted signals at δ 2.35 (s, 3H, CH3), δ 3.85 (s, 2H, CH2), and δ 6.90–7.45 (m, 3H, aromatic) .
Target | Assay System | Predicted IC50 (µM) |
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COX-2 | In vitro enzymatic | 0.8–1.2 |
Staphylococcus aureus | Broth microdilution | 12–18 |
Applications in Medicinal Chemistry
Lead Optimization
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Bioisosteric replacement: The thiazole ring serves as a bioisostere for imidazole in histamine H2 antagonists .
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Prodrug potential: Esterification of the acetamide carbonyl could improve oral bioavailability.
Computational Modeling
Molecular docking studies suggest strong binding affinity (>80% occupancy) to the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer .
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